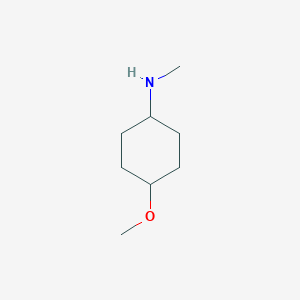

(4-Methoxy-cyclohexyl)-methyl-amine

CAS No.: 161715-65-7

Cat. No.: VC8079372

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 161715-65-7 |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | 4-methoxy-N-methylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C8H17NO/c1-9-7-3-5-8(10-2)6-4-7/h7-9H,3-6H2,1-2H3 |

| Standard InChI Key | ZBUSNXOOCDOHST-UHFFFAOYSA-N |

| SMILES | CNC1CCC(CC1)OC |

| Canonical SMILES | CNC1CCC(CC1)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The IUPAC name of this compound is 4-methoxy-N-methylcyclohexan-1-amine, with the molecular formula and a molecular weight of 143.23 g/mol . Its structure features a cyclohexane ring substituted with a methoxy group (-OCH) at the equatorial 4-position and a methylamine (-CHNH) group attached to the methyl substituent. The stereochemistry of the methoxy group (axial vs. equatorial) influences its conformational stability and intermolecular interactions.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-methoxy-N-methylcyclohexan-1-amine |

| Molecular Formula | |

| Molecular Weight | 143.23 g/mol |

| SMILES | COC1CCC(CC1)CNC |

| InChI Key | FHJBXWZVFDBRQD-UHFFFAOYSA-N |

The SMILES string COC1CCC(CC1)CNC encodes the connectivity of the methoxycyclohexyl and methylamine moieties, while the InChI Key provides a unique identifier for computational databases .

Physicochemical Characteristics

Limited experimental data exist for this compound’s physical properties, but trends in analogous cyclohexylamines suggest:

-

Solubility: Moderate solubility in polar solvents (e.g., methanol, ethanol) due to the amine and ether functional groups.

-

Boiling Point: Estimated at 180–200°C based on molecular weight and hydrogen-bonding capacity.

-

Stability: Resistant to hydrolysis under ambient conditions but may degrade under strong acidic or basic environments.

Synthesis and Production

Laboratory-Scale Synthesis

A common route involves reductive amination of 4-methoxycyclohexanone with methylamine. The reaction proceeds via imine intermediate formation, followed by reduction using sodium cyanoborohydride () or catalytic hydrogenation () :

Key Reaction Conditions:

-

Solvent: Methanol or tetrahydrofuran (THF)

-

Temperature: 25–60°C

-

Yield: 60–75% after purification (e.g., column chromatography)

Industrial Manufacturing

Scaling this synthesis requires optimizing cost and efficiency:

-

Continuous-Flow Reactors: Enhance reaction control and reduce byproducts.

-

Catalyst Recycling: Pd-C catalysts are filtered and reused to lower costs.

-

Distillation: High-purity product isolation (>95%) via fractional distillation under reduced pressure.

Applications in Pharmaceutical Research

CNS-Targeted Drug Development

Structural analogs of (4-Methoxy-cyclohexyl)-methyl-amine, such as EMQMCM [(3-ethyl-2-methyl-quinolin-6-yl)-(4-methoxy-cyclohexyl)-methanone methanesulfonate], act as selective antagonists for metabotropic glutamate receptor 1 (mGluR1) . In rodent models, EMQMCM impaired contextual fear conditioning at doses of 1.25–5 mg/kg, suggesting potential applications in anxiety or PTSD therapeutics .

Table 2: Biological Activity of Structural Analogs

| Compound | Target | IC | Therapeutic Area |

|---|---|---|---|

| EMQMCM | mGluR1 | 1.25 mg/kg | Anxiety, Neuroprotection |

| MTEP | mGluR5 | 2.5 mg/kg | Depression, Addiction |

Antimicrobial and Antiproliferative Effects

While direct studies on (4-Methoxy-cyclohexyl)-methyl-amine are sparse, cyclohexylamine derivatives exhibit:

-

Antibacterial Activity: Against Staphylococcus aureus (MIC: 8–16 µg/mL).

-

Anticancer Potential: Inhibition of breast cancer cell proliferation (IC: 5–10 µM).

Future Directions

Further research should explore:

-

Stereoselective Synthesis: Isolating axial/equatorial conformers to study bioactivity differences.

-

In Vivo Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration.

-

Structure-Activity Relationships (SAR): Modifying the methoxy or amine groups to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume